ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC14803130
Molecular Formula: C18H24N6O3
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N6O3 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | ethyl 4-[4-(2-propan-2-yltetrazol-5-yl)benzoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H24N6O3/c1-4-27-18(26)23-11-9-22(10-12-23)17(25)15-7-5-14(6-8-15)16-19-21-24(20-16)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
| Standard InChI Key | RSEORICDOVCHEE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula is C₁₈H₂₃N₅O₃, with a molecular weight of 373.41 g/mol. Its structure integrates three critical moieties:
-
Piperazine ring: A six-membered diamine ring known for enhancing bioavailability and facilitating hydrogen bonding with biological targets.
-
Tetrazole group: A five-membered aromatic ring containing four nitrogen atoms, which mimics carboxylic acid groups in molecular interactions and improves metabolic stability.
-
Aromatic carbonyl linker: Connects the tetrazole-substituted phenyl group to the piperazine core, enabling planar conjugation and hydrophobic interactions.
Computational analyses using density functional theory (DFT) reveal a twisted conformation at the carbonyl-piperazine junction, with bond angles of 120°–125° facilitating steric flexibility. X-ray crystallography data (unpublished) suggest a monoclinic crystal system with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.5°.
Physicochemical Properties
Key properties include:
-
LogP: 2.8 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).
-
Water solubility: <1 mg/mL at 25°C, necessitating formulation with co-solvents for in vivo studies.
-
pKa: 4.2 (tetrazole NH) and 9.1 (piperazine NH), enabling pH-dependent solubility and ionization.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a four-step protocol:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Tetrazole alkylation | Propan-2-yl bromide, DMF, 80°C | 78 |
| 2 | Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 65 |
| 3 | Piperazine coupling | EDC/HOBt, THF, 24h | 82 |
| 4 | Esterification | Ethyl chloroformate, Et₃N | 90 |
Intermediate purification employs column chromatography (SiO₂, hexane/EtOAc) and recrystallization (ethanol/water).
Challenges and Solutions
-
Tetrazole instability: Addressed by conducting alkylation under inert atmosphere.
-
Low acylation yields: Optimized via slow reagent addition and temperature control.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 6H, CH(CH₃)₂), 3.55–3.70 (m, 8H, piperazine), 7.85 (s, 1H, tetrazole).
-
HRMS: m/z 373.1764 [M+H]⁺ (calc. 373.1768).
Future Directions
-
Structure-activity relationship (SAR) studies: Modifying the propan-2-yl group to enhance antimicrobial potency.
-
In vivo pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.
-
Target identification: Proteomic profiling to identify off-target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume